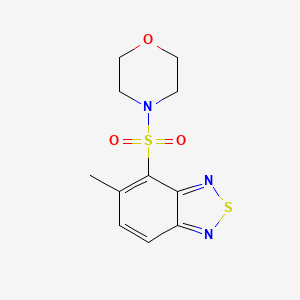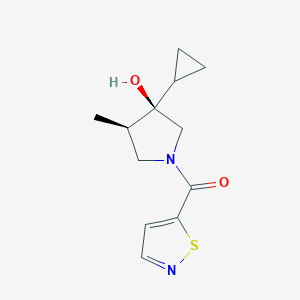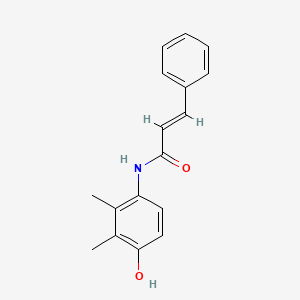![molecular formula C18H27NO3 B5535668 4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative. Benzamides are a class of compounds with a wide range of applications in medicinal chemistry due to their bioactivity.
Synthesis Analysis
- Bischler-Napieralski Reaction : This compound can potentially be synthesized using the Bischler-Napieralski reaction, which involves cyclization of hydroxybutyl benzamides into pyrroles, a process that could be related to the synthesis of this compound (Browne et al., 1981).
Molecular Structure Analysis
- X-ray Crystallographic Analysis : X-ray crystallography has been used to determine the molecular structure of similar benzamide derivatives, establishing their configuration and conformation (Browne et al., 1981).
Chemical Reactions and Properties
- Reactivity and Stereochemistry : Studies on derivatives of benzamides provide insights into their reactivity and stereochemistry. This includes reactions with formaldehyde/formic acid mixtures, leading to unique compounds (Fülöp et al., 1992).
Physical Properties Analysis
- X-ray Diffraction and DFT Calculations : The physical properties of benzamide derivatives have been explored using X-ray diffraction and density functional theory (DFT) calculations. These studies include analyses of molecular geometry and vibrational frequencies (Demir et al., 2015).
Chemical Properties Analysis
- Spectroscopy and Chemical Computations : Spectroscopic methods and quantum chemical computations provide detailed insights into the chemical properties of benzamide derivatives. This includes studies of their electronic and thermodynamic properties (Demir et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis Techniques and Applications
Bischler-Napieralski Reaction : The Bischler-Napieralski reaction involving N-(4-aryl-4-hydroxybutyl)benzamides has been employed to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing a method for creating complex structures from simpler benzamide derivatives. This chemical transformation could hint at methodologies applicable to synthesizing or modifying compounds similar to the one of interest, indicating the broader utility of such reactions in drug development and chemical synthesis (Browne, Skelton, & White, 1981).
Hydroxamic Acids in Plant Defense : While not directly related to the specific benzamide derivative, research on hydroxamic acids, which share a functional group similarity (hydroxy and amide functionalities), has highlighted their role in plant defense mechanisms against pests and diseases. This suggests a potential area of investigation for the biological activity of similar compounds in agricultural applications (Niemeyer, 1988).
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,22)11-10-13-6-8-14(9-7-13)17(21)19-16-5-3-4-15(16)12-20/h6-9,15-16,20,22H,3-5,10-12H2,1-2H3,(H,19,21)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUEXDZJPRTLF-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC2CCCC2CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)
![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)

![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)
![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

